molecular formula C11H8O3 B8310036 2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID

2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID

Cat. No. B8310036
M. Wt: 188.18 g/mol
InChI Key: CRIAYPLBQCVXMB-UHFFFAOYSA-N
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Patent
US05591729

Procedure details

To a solution of 1.3 mL of H2SO4 dissolved in 75 mL H2O was added 11.3 g (0.053 mol) of sodium periodate. The reaction mixture was cooled to 0° C. and 8.0 g (0.053 mol) of tartaric acid was added all at once and stirred for 15 min. at room temperature. 5.0 g (0.038 mol) of 1-indanone was added all at once followed by the dropwise addition of 19.0 g (0.24 mol) of 50% NaOH dissolved in 40 mL of H2O. A white precipitate was formed and 75 mL of ethanol was added. The reaction mixture was stirred at room temperature for 1 hour, acidified to pH ~2 with concentrated HCl and stirred for 18 hours at room temperature, filtered and dried to afford 3.3 g of a yellow solid.
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
19 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
75 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.I([O-])(=O)(=O)=O.[Na+].[C:12]([OH:21])(=[O:20])[CH:13]([CH:15]([C:17]([OH:19])=O)O)O.C1(=O)[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:24]C1.[OH-].[Na+].Cl>O.C(O)C>[O:19]=[C:17]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:24][C:15]1=[CH:13][C:12]([OH:21])=[O:20] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Five
Name
Quantity
19 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate was formed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 18 hours at room temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1C(CC2=CC=CC=C12)=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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